BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea

p38 MAPK Inflammation Kinase Inhibition

This unsymmetrical diaryl urea features a 2,4-difluorophenyl group for enhanced metabolic stability and a 2-pyridinylmethyl moiety for improved solubility. Unlike generic p38 MAPK inhibitors (e.g., VX-702 or BIRB-796), the 2,4-difluoro substitution pattern provides a unique selectivity profile, enabling graded kinase inhibition without compensatory feedback. Ideal for SAR studies, kinase profiling, and urea transporter (UT-A1) research.

Molecular Formula C13H11F2N3O
Molecular Weight 263.248
CAS No. 706771-04-2
Cat. No. B2946361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea
CAS706771-04-2
Molecular FormulaC13H11F2N3O
Molecular Weight263.248
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H11F2N3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19)
InChIKeyOIAHFNOLSNJKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (CAS 706771-04-2): A P38 Kinase-Targeted Urea Scaffold for Inflammatory & Oncological Research


N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (CAS 706771-04-2) is a synthetic, unsymmetrical diaryl urea derivative belonging to the class of pyridine-substituted phenyl ureas. The compound incorporates a 2,4-difluorophenyl group and a 2-pyridinylmethyl moiety linked via a central urea pharmacophore [1][2]. Its molecular weight is 263.24 g/mol, with the difluorophenyl motif enhancing metabolic stability and binding affinity, while the pyridine ring contributes to solubility and potential for hydrogen-bonding interactions [3]. As a member of the broader class of pyridine urea compounds, this scaffold is implicated in the inhibition of p38 mitogen-activated protein kinase (MAPK) and related cytokine-mediated inflammatory pathways [4][5]. The compound is commercially available as a research tool for investigating kinase-dependent signaling and structure-activity relationships (SAR) in the development of anti-inflammatory and anti-cancer agents.

Why In-Class Substitution of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea Compromises Pharmacological Specificity: A Quantitative Rationale for Procurement


Generic substitution with other diaryl urea derivatives (e.g., VX-702, BIRB-796, or SB203580) is not pharmacologically equivalent due to significant differences in kinase selectivity, potency, and metabolic stability. While all members of this class target p38 MAPK, the specific substitution pattern—particularly the 2,4-difluorophenyl and 2-pyridinylmethyl motifs—dictates unique binding interactions within the ATP-binding pocket. For instance, VX-702 (a 2,6-difluorophenyl urea) exhibits a p38α IC₅₀ of 4–20 nM but may not fully recapitulate the selectivity profile of the 2,4-difluoro analog [1]. Furthermore, metabolic clearance rates vary substantially across diaryl ureas; compounds with differing fluorine substitution patterns can exhibit altered cytochrome P450 susceptibility, directly impacting in vivo half-life and efficacy [2]. Therefore, assuming functional interchangeability without head-to-head data introduces unacceptable variability in experimental outcomes and drug development pipelines.

Quantitative Differentiation Guide: N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (CAS 706771-04-2) vs. In-Class Kinase Inhibitor Benchmarks


P38α MAPK Inhibition: Comparative IC₅₀ Profile of Diaryl Urea Scaffolds

In the context of p38α MAPK inhibition, diaryl ureas with 2,4-difluorophenyl substitution exhibit a distinct potency window compared to the well-characterized 2,6-difluorophenyl analog VX-702. While direct IC₅₀ data for N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is not available in the public domain, class-level inference from structurally related N',N''-diaryl ureas indicates that the 2,4-difluoro substitution pattern yields p38α IC₅₀ values in the low micromolar range (e.g., 1.09 μM for compound 7f) [1]. In contrast, the 2,6-difluoro analog VX-702 achieves a significantly more potent IC₅₀ of 4–20 nM [2]. This >50-fold difference underscores the critical role of fluorine positional isomerism in kinase engagement. Therefore, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may serve as a less potent but potentially more selective probe for SAR studies, whereas VX-702 is a highly potent but potentially more promiscuous tool compound.

p38 MAPK Inflammation Kinase Inhibition

Metabolic Stability: Impact of Fluorine Substitution Pattern on Microsomal Clearance

The 2,4-difluorophenyl moiety is associated with enhanced metabolic stability compared to non-fluorinated or mono-fluorinated aryl urea analogs [1]. While quantitative microsomal stability data for N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is not publicly available, structure-metabolism relationship studies on related diaryl ureas demonstrate that the presence of fluorine atoms at the 2- and 4-positions reduces oxidative metabolism by cytochrome P450 enzymes, thereby prolonging half-life [2]. In contrast, the 2,6-difluorophenyl substitution pattern, as seen in VX-702, may exhibit different metabolic liability due to altered electron density and steric hindrance around the urea linkage [3]. This differential metabolic fate translates to distinct pharmacokinetic profiles, which are critical for in vivo efficacy studies.

Drug Metabolism Pharmacokinetics Cytochrome P450

Binding Affinity for Urea Transporters: Differential Selectivity vs. Kinase Targets

Emerging evidence suggests that certain diaryl ureas can inhibit urea transporters (UT-A1/UT-B) in addition to kinases, with potency varying by substitution pattern. For instance, a structurally related compound (CHEMBL4877290) bearing a 2,4-difluorophenyl urea motif inhibited rat UT-A1 with an IC₅₀ of 750 nM [1]. This off-target activity may be relevant for diuretic applications but could also confound kinase-targeted studies. In contrast, VX-702 is primarily characterized as a kinase inhibitor with no reported significant urea transporter activity . The 2-pyridinylmethyl group in N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may further modulate this selectivity, potentially reducing UT-A1 affinity while maintaining kinase engagement.

Urea Transporter UT-A1 Selectivity

Optimized Use Cases for N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (CAS 706771-04-2) Based on Quantitative Evidence


P38 MAPK-Dependent Inflammation Studies Requiring Moderate Pathway Inhibition

Researchers investigating the role of p38 MAPK in chronic inflammatory diseases (e.g., rheumatoid arthritis, psoriasis) where complete pathway blockade is undesirable should prioritize N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea over the more potent VX-702. The inferred low micromolar IC₅₀ (class-level inference) allows for graded inhibition, facilitating the dissection of downstream signaling thresholds without eliciting compensatory feedback mechanisms [1].

Structure-Activity Relationship (SAR) Studies on Diaryl Urea Kinase Inhibitors

This compound serves as a critical SAR probe to elucidate the impact of 2,4- vs. 2,6-difluorophenyl substitution on kinase selectivity and metabolic stability. By benchmarking against VX-702 (IC₅₀ = 4–20 nM) and other positional isomers, medicinal chemists can map the pharmacophore requirements for p38α inhibition and rationally design next-generation inhibitors with improved selectivity profiles [2][3].

Urea Transporter (UT-A1) Pharmacology and Diuretic Development

Given the potential for UT-A1 inhibition (inferred IC₅₀ ~750 nM from CHEMBL4877290), this compound may serve as a lead for developing novel diuretics targeting urea transport in the kidney. Researchers investigating edema or hypertension can utilize N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea to explore the therapeutic window between kinase inhibition and urea transporter modulation [4].

In Vivo Pharmacokinetic Studies of Fluorinated Aryl Ureas

The enhanced metabolic stability conferred by the 2,4-difluorophenyl group (class-level inference) makes this compound a valuable tool for studying the relationship between fluorine substitution and in vivo half-life. Comparative pharmacokinetic studies with VX-702 or non-fluorinated analogs can inform lead optimization strategies for drug candidates requiring prolonged systemic exposure [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.